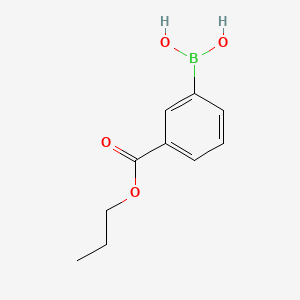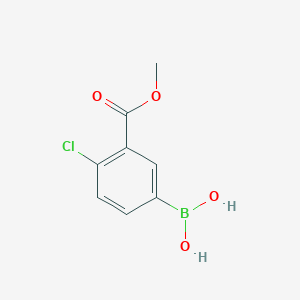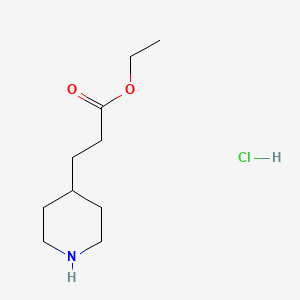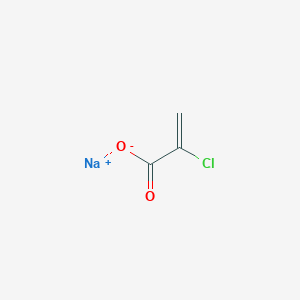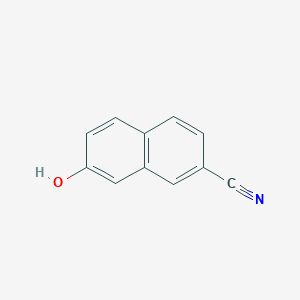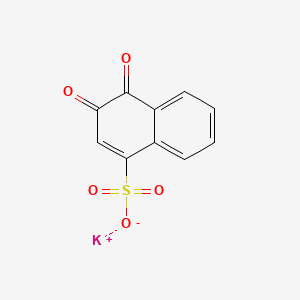![molecular formula C7H4ClIN2 B1593287 4-氯-5-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 1015610-31-7](/img/structure/B1593287.png)
4-氯-5-碘-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CIP) is a heterocyclic aromatic compound belonging to the pyrrolo[2,3-b]pyridine family. It is a highly reactive compound that has been widely used for a variety of purposes in scientific research, including as a synthetic intermediate, a reagent for organic synthesis, and a catalyst for organic reactions. CIP has also been used in the development of new drugs and pharmaceuticals.
科学研究应用
合成技术
- 高效的合成方法用于4-取代7-吡啶酮衍生物,利用类似于4,6-二氯-1H-吡咯并[2,3-b]吡啶这样的化合物,通过亲核取代反应,这些化合物与4-氯-5-碘-1H-吡咯并[2,3-b]吡啶有结构相关性(Figueroa‐Pérez等,2006)。
- 从类似于2-氯-6-乙氧基-4-苯基吡啶-3,5-二氰基这样的化合物合成吡咯并[2,3-b]吡啶和相关体系,表明卤代吡咯吡啶化合物的多功能性,可以创造新的分子结构(Abdel-Mohsen & Geies, 2008; 2009)。
电子结构和键合
- 对于结构类似的化合物4-氯-1H-吡咯并[2,3-b]吡啶的研究揭示了分子内的电子结构和键合的见解。这包括关于共价键性质和分子间氢键的细节,这对于理解4-氯-5-碘-1H-吡咯并[2,3-b]吡啶的性质可能是相关的(Hazra et al., 2012)。
反应性和稳定性
- 可以通过对相关化合物的研究来探索类似于4-氯-5-碘-1H-吡咯并[2,3-b]吡啶的反应性和稳定性。例如,对4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮(CFPDPPO)的分析提供了关于分子稳定性和反应性质的见解,这可能适用于4-氯-5-碘-1H-吡咯并[2,3-b]吡啶(Murthy et al., 2017)。
在半导体材料中的应用
- 在氮嵌入小分子中引入氯原子,例如6-氯-1-(2-乙基己基)-1H-吡咯并[2,3-b]吡啶-2,3-二酮,突显了它们在修改半导体材料中的电化学性质和载流子传输中的作用。这表明4-氯-5-碘-1H-吡咯并[2,3-b]吡啶在类似领域中的潜在应用(Zhou et al., 2019)。
属性
IUPAC Name |
4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQMGPENICAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640168 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1015610-31-7 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

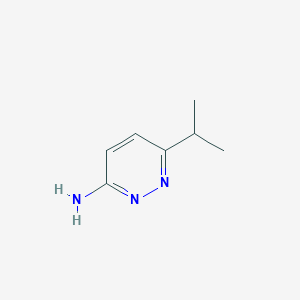
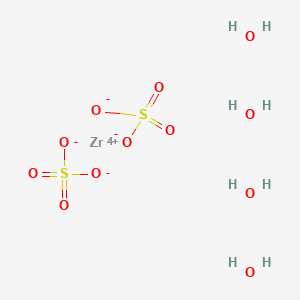
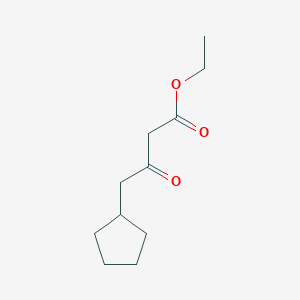
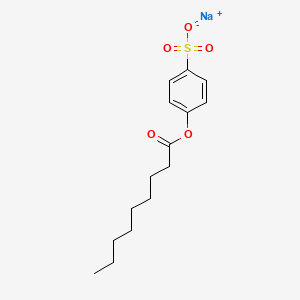
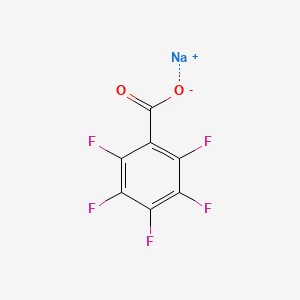
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
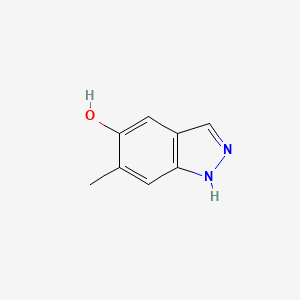
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
